Thiocolchicoside

Vue d'ensemble

Description

Le thiocolchicoside est un dérivé semi-synthétique de la colchicine, un glycoside anti-inflammatoire naturel provenant des graines de la fleur de Gloriosa superba . Il est principalement utilisé comme relaxant musculaire avec des propriétés anti-inflammatoires et analgésiques . Le this compound est connu pour son efficacité dans le traitement des spasmes musculaires et des contractures associés à diverses affections musculo-squelettiques .

Applications De Recherche Scientifique

Thiocolchicoside has a wide range of applications in scientific research:

Mécanisme D'action

Le thiocolchicoside exerce ses effets en se liant sélectivement aux récepteurs de l’acide gamma-aminobutyrique A (GABA-A) . Cette liaison active les voies inhibitrices du GABA, ce qui conduit à la relaxation musculaire . De plus, le this compound agit comme un antagoniste compétitif des récepteurs de la glycine, contribuant davantage à ses propriétés relaxantes musculaires .

Analyse Biochimique

Biochemical Properties

Thiocolchicoside acts on muscular contractures by activating the GABA inhibitory pathways because it has a selective and potent affinity for g-amino butyric acid A (GABA-A) receptors, thereby behaving as a potent muscle relaxant .

Cellular Effects

The main inhibitory neurotransmitter in the human cortex is Gamma-amino butyric acid (GABA). GABAergic neurons are involved in the anesthetics, myorelaxation, sedation, also in the treatment of anxiolytic . This compound can modulate heart rate and blood pressure .

Molecular Mechanism

This compound acts as a muscle relaxant because it has an affinity for the inhibitory glycine receptors i.e., glycomimetic and GABA mimetic activity . Glycine is an inhibitory neurotransmitter and acts as an allosteric regulator .

Temporal Effects in Laboratory Settings

The apparent half-life of this compound is 1.5 hours, and the plasma clearance is 19.2 L/h after IM administration . Total radioactivity is mainly excreted in feces (79%) while urinary excretion represents only 20% in oral administration .

Metabolic Pathways

This compound is first metabolized in the body . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not mentioned in the available literature.

Transport and Distribution

After an IM administration of 8 mg, the apparent volume of distribution of this compound is estimated around 42.7 L . The specific transporters or binding proteins that this compound interacts with are not mentioned in the available literature.

Méthodes De Préparation

Le thiocolchicoside est synthétisé à partir de la colchicine par une série de réactions chimiques. Le processus implique la déméthylation et la glucosylation régiosélectives de la colchicine . La production industrielle de this compound utilise souvent des techniques de biotransformation utilisant des souches spécifiques de Bacillus megaterium pour atteindre une sélectivité et une efficacité élevées . Cette méthode est préférée aux approches chimiques traditionnelles en raison de son caractère écologique et de sa réduction de l’utilisation de réactifs toxiques .

Analyse Des Réactions Chimiques

Le thiocolchicoside subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule de this compound.

Réduction : Utilisé pour modifier l’état d’oxydation d’atomes spécifiques dans le composé.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et d’autres nucléophiles.

Hydrolyse : Cette réaction décompose le this compound en ses parties constitutives dans des conditions acides ou basiques.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’hydrolyse peut produire des dérivés déméthylés du this compound .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Le thiocolchicoside est unique par rapport aux autres relaxants musculaires en raison de son double mécanisme d’action impliquant à la fois les récepteurs GABA-A et la glycine . Des composés similaires incluent :

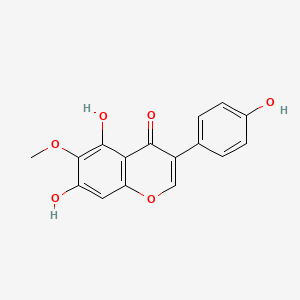

Colchicine : Le composé parent à partir duquel le this compound est dérivé.

Thiocolchicine : Un autre dérivé de la colchicine, mais sans la glucosylation présente dans le this compound.

Tolpérisone : Un relaxant musculaire avec un mécanisme d’action différent, agissant principalement sur le système nerveux central.

La combinaison unique de propriétés anti-inflammatoires, analgésiques et relaxantes musculaires du this compound en fait un composé précieux en milieu clinique et de recherche .

Propriétés

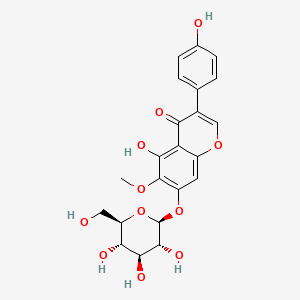

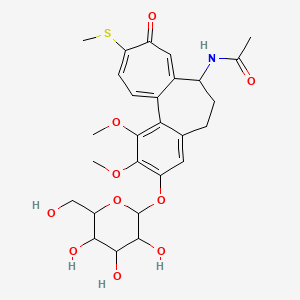

IUPAC Name |

N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQAKWQJCITZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859506 | |

| Record name | N-[3-(Hexopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-41-5 | |

| Record name | Thiocolchicoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

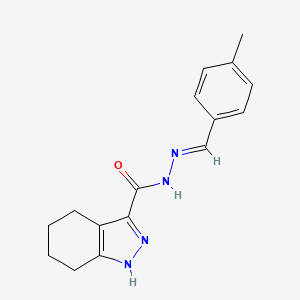

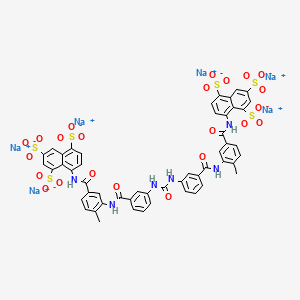

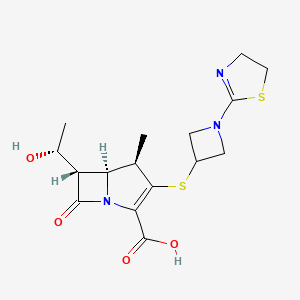

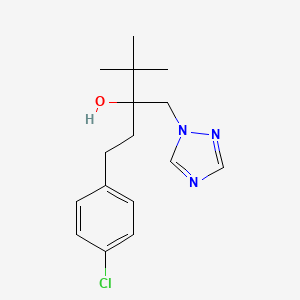

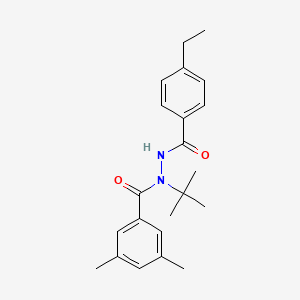

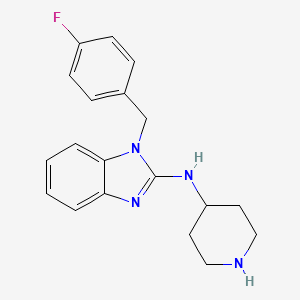

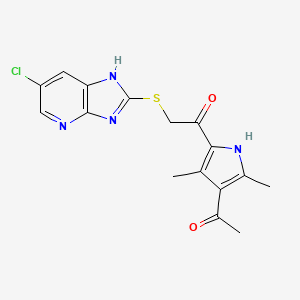

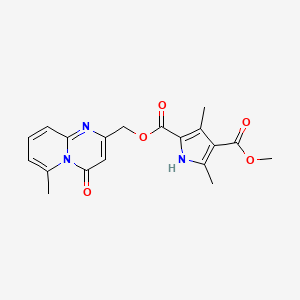

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of thiocolchicoside?

A1: this compound exhibits its muscle relaxant effects through a selective affinity for gamma-aminobutyric acid (GABA) receptors. By activating GABA-nergic inhibitory pathways, it effectively reduces muscular contracture. []

Q2: Does this compound have any other notable pharmacological activities?

A2: Research indicates that this compound possesses anti-inflammatory and analgesic properties. It achieves this by inhibiting the NF-κB pathway, a key regulator of inflammation and tumorigenesis. This inhibition leads to a downstream reduction in NF-κB-regulated gene products associated with inflammation and cancer. []

Q3: How does this compound affect cell survival and proliferation?

A3: Studies have shown that this compound induces apoptosis (programmed cell death) in various cancer cell lines. This is evidenced by caspase-3 and poly(ADP-ribose) polymerase cleavage. Additionally, it suppresses the expression of cell survival proteins such as Bcl-2, XIAP, MCL-1, bcl-xL, cIAP-1, cIAP-2, and cFLIP. Furthermore, this compound blocks cell proliferation biomarkers like c-MYC and inhibits the phosphorylation of phosphoinositide 3-kinase and glycogen synthase kinase 3β. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C27H33NO10S and a molecular weight of 563.62 g/mol. []

Q5: Which spectroscopic techniques are commonly used to characterize this compound?

A5: Researchers often employ a combination of spectroscopic methods to analyze this compound. This includes UV-Vis spectrophotometry, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques help determine the drug's identity, purity, and structural characteristics. [, , ]

Q6: What is the stability profile of this compound under various storage conditions?

A6: this compound exhibits varying stability depending on the environmental conditions. Studies have explored its degradation pathways under acidic, alkaline, oxidative, neutral, dry heat, and photolytic conditions. For instance, degradation was observed to be highest in 3.0 N hydrochloric acid (HCl) at 80°C and in 1.0 N sodium hydroxide (NaOH) at 60°C. [, ]

Q7: What formulation strategies are being investigated to enhance this compound's stability, solubility, or bioavailability?

A7: Researchers are exploring various approaches to improve the delivery and effectiveness of this compound. These include incorporating absorption enhancers in solid dosage forms, developing solid lipid nanoparticles (SLNs), and formulating topical gels using different polymers like carbapol, HPMC, and sodium carboxymethyl cellulose (Na CMC). [, , ]

Q8: What is known about the pharmacokinetics of this compound after intramuscular administration?

A8: Following intramuscular administration, this compound exhibits a terminal half-life of approximately 2.7-2.8 hours. When administered twice daily for seven days, steady-state serum concentrations are achieved. While moderate time-related alterations in pharmacokinetic parameters, like clearance, might occur, dosage adjustments are generally not required. []

Q9: How does the binding of this compound to human serum proteins compare to colchicine?

A9: this compound demonstrates a lower binding affinity to human serum proteins (12.8%) compared to colchicine (38.9%). Both drugs primarily bind to albumin. This difference in binding characteristics suggests a lower likelihood of this compound being involved in pharmacokinetic drug interactions through binding displacement. []

Q10: What in vitro models have been used to study the anticancer activity of this compound?

A10: Researchers have investigated the anticancer potential of this compound using various cancer cell lines, including leukemia, myeloma, squamous cell carcinoma, breast cancer, colon cancer, and kidney cancer cells. These in vitro studies have revealed its ability to inhibit cell proliferation, induce apoptosis, and modulate the expression of key proteins involved in cell survival and proliferation. []

Q11: Are there any animal models used to evaluate the efficacy of this compound for muscle spasm or pain relief?

A11: Yes, various animal models have been employed to assess the analgesic effects of this compound. These include the formalin test and writhing test in mice, as well as the radiant heat method in rats. These models have demonstrated that this compound, alone or in combination with other analgesics like ketoprofen, exhibits significant pain-relieving properties. []

Q12: What analytical methods are commonly used for the quantification of this compound in pharmaceutical formulations?

A12: Several analytical techniques have been developed and validated for the quantification of this compound in both bulk drug and pharmaceutical formulations. These include:

Q13: What are the critical parameters considered during the validation of analytical methods for this compound?

A13: The validation of analytical methods for this compound is crucial to ensure the accuracy, precision, and reliability of the results. Key validation parameters typically evaluated include:

Q14: What are the known adverse effects associated with this compound?

A14: While generally considered safe for short-term use, this compound has been associated with certain adverse effects. These can include drowsiness, nausea, epigastric pain, and in rare cases, allergic reactions. Its structural similarity to colchicine raises concerns about potential long-term toxicities, such as liver injury, pancreatitis, blood cell disorders, and reproductive effects. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.